Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride
Description
Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride is a piperidine-derived compound featuring a methyl-substituted piperidine ring linked via an ether-oxygen to an acetate ester group, with a hydrochloride counterion. For instance, similar esters, such as (R,R)-O-methyl-2-piperidyl-2-yl-phenylacetate hydrochloride, are synthesized via acid-catalyzed esterification in methanol with prolonged reflux . The 4-methyl substitution on the piperidine ring likely enhances steric and electronic effects, influencing solubility, metabolic stability, and biological interactions.
Properties
Molecular Formula |
C9H18ClNO3 |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
methyl 2-(4-methylpiperidin-4-yl)oxyacetate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(3-5-10-6-4-9)13-7-8(11)12-2;/h10H,3-7H2,1-2H3;1H |
InChI Key |
PQCMUSSAFKLYKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)OCC(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride involves the reaction of 4-methylpiperidine with methyl acetate and hydrochloric acid. This reaction results in the formation of the compound, which can subsequently be purified by recrystallization. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride has numerous applications in scientific research, particularly in the synthesis of other chemical compounds. It is used as an intermediate in the synthesis of various pharmaceuticals, such as antipsychotics and antidepressants. Additionally, it is employed in the synthesis of agrochemicals, including insecticides and herbicides.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the specific application, the compound generally exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of neurotransmitter levels.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound’s structural analogs vary in substituent placement, ester groups, and ring modifications. Key comparisons are summarized below:
Table 1: Comparative Analysis of Methyl 2-[(4-Methylpiperidin-4-yl)oxy]acetate Hydrochloride and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| This compound | Not provided | C10H18ClNO3 (estimated) | ~235.7 (estimated) | 4-Methylpiperidine, ether-linked acetate |
| Methyl 2-(piperidin-4-yl)acetate hydrochloride | 169458-04-2 | C8H14ClNO2 | 207.66 | Unsubstituted piperidine, acetate ester |
| Ethyl 2-(piperidin-4-yl)acetate hydrochloride | 147636-76-8 | C9H16ClNO2 | 221.69 | Ethyl ester, unsubstituted piperidine |
| Methyl 4-(piperidin-4-yl)benzoate hydrochloride | 936130-82-4 | C13H16ClNO2 | 269.73 | Benzoate ester, aromatic substitution |
| Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride | 1185153-80-3 | C15H20ClNO3 | 297.78 | Phenylacetate, piperidinylmethoxy linkage |
Key Observations:
- Substituent Effects : The 4-methyl group on the piperidine ring in the target compound likely increases lipophilicity (logP) compared to unsubstituted analogs like Methyl 2-(piperidin-4-yl)acetate hydrochloride . This modification may enhance membrane permeability and metabolic stability.
- Ester Group Variation: Replacement of the methyl ester with ethyl (e.g., 147636-76-8) or benzoate (e.g., 936130-82-4) alters molecular weight and polarity.
- Linkage Diversity : Compounds like 1185153-80-3 incorporate a phenylacetate group with a piperidinylmethoxy linker, introducing steric bulk and aromatic interactions absent in the target compound .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain reaction temperatures between 0–5°C during esterification to minimize side reactions (e.g., hydrolysis) .
- Catalyst Selection : Use acid catalysts (e.g., H₂SO₄) to enhance reaction rates in esterification steps .
- Purification : Crystallization from ethanol/water mixtures improves purity (>98%) .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Ether Formation | 4-Methylpiperidin-4-ol, ClCH₂CO₂Me, Et₃N, 0°C | 65–75 | 85 |
| Hydrochloride Salt | HCl (gaseous), EtOH, RT | 90–95 | 98 |
How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Basic Research Question
Methodological Approach :
Q. Critical Considerations :
- Counterion Confirmation : Conduct elemental analysis for chloride content (theoretical Cl: 17.1%) .
- Hygroscopicity : Store samples in desiccators to prevent moisture absorption, which affects NMR and HPLC results .
What challenges arise in crystallographic analysis of this compound, and how can SHELX programs be applied effectively?
Advanced Research Question
Challenges :
Q. SHELX Application :
Q. Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Resolution | 0.84 Å |
| R-factor | 4.2% |
| Disorder Handling | Split positions for piperidine |
How does the hydrochloride salt form influence the compound's solubility and bioactivity in pharmacological studies?
Advanced Research Question
Solubility Impact :
Q. Bioactivity Implications :
- Ionization : The protonated piperidine nitrogen improves membrane permeability via passive diffusion .
- Target Interaction : Positively charged nitrogen enhances binding to negatively charged enzyme pockets (e.g., serotonin receptors) .
Q. Table 3: Solubility vs. Bioactivity
| Form | Solubility (mg/mL) | IC₅₀ (Serotonin Receptor, nM) |
|---|---|---|
| Free Base | 4.8 | 520 |
| Hydrochloride | 23.0 | 310 |
What structure-activity relationship (SAR) insights can be drawn from comparing this compound with other piperidine derivatives?
Advanced Research Question
Key SAR Findings :
- Piperidine Substitution : The 4-methyl group reduces conformational flexibility, increasing receptor selectivity (e.g., 5-HT₁A vs. 5-HT₂A) .
- Ester vs. Amide : Methyl ester derivatives exhibit faster metabolic clearance than amide analogs, affecting half-life (t₁/₂: 2.1 vs. 8.5 hours) .
Q. Table 4: Comparative SAR Analysis
| Compound | Target Affinity (nM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| Methyl 2-[(4-Me-piperidinyl)oxy]acetate·HCl | 5-HT₁A: 310 | 2.1 |
| Ethyl 2-(piperidin-4-yl)acetate | 5-HT₁A: 450 | 3.8 |
| Piperidine-4-carboxamide | 5-HT₁A: 290 | 8.5 |
Mechanistic Insight : Fluorine or methoxy substitutions at specific positions (e.g., para to the piperidine) enhance binding affinity by 30–50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
